![molecular formula C15H22N2O B12105267 Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide](/img/structure/B12105267.png)
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group and a benzyl group attached to a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide typically involves several steps:
Catalytic Hydrogenation: The process begins with the catalytic hydrogenation of 4-hydroxybenzoic acid to produce 4-hydroxycyclohexyl formic acid.
Esterification: The 4-hydroxycyclohexyl formic acid is then esterified to form 4-hydroxycyclohexyl formic ether.
Oxidation: The ester undergoes oxidation to yield 4-oxo cyclohexyl formic ether.
Condensation: The 4-oxo cyclohexyl formic ether is condensed with nitromethane to produce 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: This intermediate is then subjected to catalytic hydrogenation to form 4-aminomethyl cyclohexyl formic ether.
Hydrolysis: Finally, hydrolysis and conversion yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of ruthenium catalysts in the presence of strong acids or alkalis as solvents. This method allows for high yield and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of catalytic hydrogenation.
Substitution: Substitution reactions are common, especially involving the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Catalytic hydrogenation typically uses hydrogen gas and a metal catalyst such as palladium or ruthenium.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. It competitively inhibits the activation of plasminogen to plasmin, thereby reducing fibrinolysis . This mechanism is similar to that of other antifibrinolytic agents, such as tranexamic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tranexamic Acid: A well-known antifibrinolytic agent with a similar mechanism of action.
Aminocaproic Acid: Another antifibrinolytic agent, though less potent than tranexamic acid.
Uniqueness
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide is unique due to its specific structure, which allows for a broader range of applications compared to similar compounds. Its benzyl group provides additional binding sites, enhancing its efficacy in various applications .
Eigenschaften
Molekularformel |
C15H22N2O |
---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
4-(aminomethyl)-N-benzylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) |
InChI-Schlüssel |
LPVJOADONGWFPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.